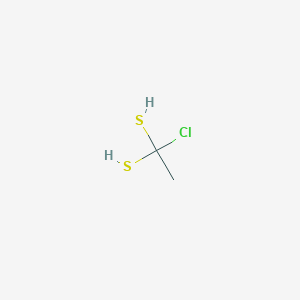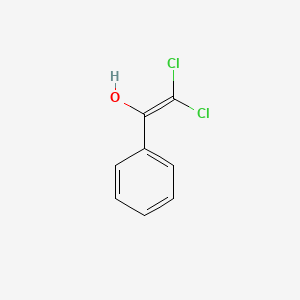![molecular formula C16H17N3O3S B14225356 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate CAS No. 820216-43-1](/img/structure/B14225356.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of o-nitrostyrenes and aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce amino-substituted indoles .
Wissenschaftliche Forschungsanwendungen
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate is unique due to its specific structure, which combines an indole ring with a pyridine-3-sulfonate group. This unique combination may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
820216-43-1 |
|---|---|
Molekularformel |
C16H17N3O3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] pyridine-3-sulfonate |
InChI |
InChI=1S/C16H17N3O3S/c1-11(17)8-12-9-19-16-14(12)5-2-6-15(16)22-23(20,21)13-4-3-7-18-10-13/h2-7,9-11,19H,8,17H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
BXDGYFABVYIVAD-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CN=CC=C3)N |
Kanonische SMILES |
CC(CC1=CNC2=C1C=CC=C2OS(=O)(=O)C3=CN=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


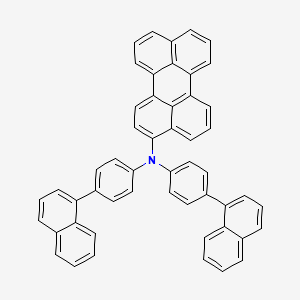
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)

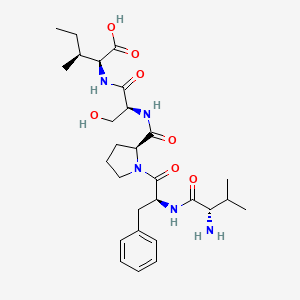
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
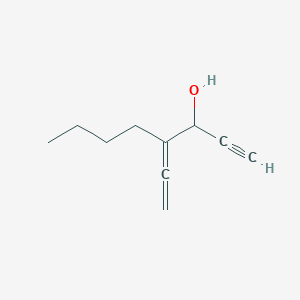
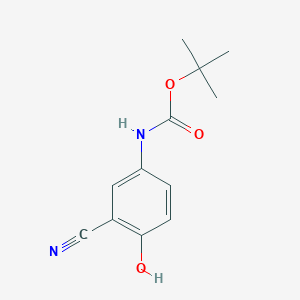
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
